4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

EphA4 Receptor Tyrosine Kinase Small Molecule Inhibitor

EphA4-targeted research demands potent, selective inhibitors-non-chlorinated analogs often lack sufficient affinity. This 4-chloro derivative delivers high-affinity EphA4 antagonism (IC50=12 nM) with confirmed cellular activity (IC50=310 nM). • Essential 4-Cl substitution ensures superior potency over non-chlorinated analogs. • Validated selectivity at the Eph receptor class level. • ≥95% purity, solid, stable at RT; available from mg to gram scale for screening & in vivo studies.

Molecular Formula C13H12ClNO2
Molecular Weight 249.69 g/mol
CAS No. 26165-62-8
Cat. No. B185758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
CAS26165-62-8
Molecular FormulaC13H12ClNO2
Molecular Weight249.69 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2=C(C=CC(=C2)C(=O)O)Cl)C
InChIInChI=1S/C13H12ClNO2/c1-8-3-4-9(2)15(8)12-7-10(13(16)17)5-6-11(12)14/h3-7H,1-2H3,(H,16,17)
InChIKeyRDTROARYSPBJMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid – Structural & Physicochemical Profile


4-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is a pyrrolyl benzoic acid derivative characterized by a 2,5-dimethylpyrrole ring substituted at the 3-position of a 4-chlorobenzoic acid core . Its molecular formula is C13H12ClNO2, with a molecular weight of 249.69 g/mol . The compound exhibits a computed logP of 3.44570 and a topological polar surface area (tPSA) of 42.23 Ų [1]. It is supplied as a solid with a purity of ≥95% and is stable for storage at room temperature .

Workflow EphA4 pathway inhibition study fit
Selection 4-Chloro scaffold for reported affinity context
Format Solid, room-temperature stable

4-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid: Why Analogs Fail


Within the 2,5-dimethylpyrrolyl benzoic acid scaffold, the presence and position of the chlorine atom dramatically alters biological activity and physicochemical properties. The 4-chloro substitution in 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is essential for high-affinity EphA4 receptor antagonism [1]. Non-chlorinated analogs, such as the 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (CAS 26180-28-9) and 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (CAS 15898-26-7), exhibit substantially lower potency [2]. Furthermore, the 4-chloro substituent increases lipophilicity (logP 3.44570 vs. 2.7923 for the 4-substituted non-chlorinated analog) [3], which may influence membrane permeability and oral bioavailability. Therefore, substituting this compound with a non-chlorinated or differently substituted analog will compromise the targeted EphA4 inhibitory activity and alter pharmacokinetic properties.

Target Compound 4-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid Chlorine atom anchors high-affinity EphA4 binding
Non-Chlorinated Analogs 3- or 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid May shift EphA4 inhibition profile significantly
Physicochemical Profile logP 3.45; balanced permeability context
4-Substituted Non-Chlorinated logP 2.79; lipophilicity context may differ
Similar product does not mean interchangeable product. Chlorine position and presence are critical for reported EphA4 antagonism.

4-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid – Comparative Evidence vs. Analogs


EphA4 Binding Affinity vs. Non-Chlorinated Isomers

4-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid demonstrates a 500- to 700-fold higher binding affinity for the EphA4 receptor compared to the non-chlorinated isomers reported in the primary literature. The compound exhibits an IC50 of 12 nM and a Kd of 19 nM in EphA4 binding assays [1]. In contrast, the two isomeric 2,5-dimethylpyrrolyl benzoic acid derivatives (which lack the 4-chloro substitution) displayed Ki values of 7 μM and 9 μM in enzyme-linked immunosorbent assays [2].

EphA4 Affinity vs. Isomers
Head-to-head
~583–750× higher affinity
Target: IC50 12 nM, Kd 19 nM
Isomers: Ki 7 μM, 9 μM
Reported affinity context for EphA4 target engagement studies
Cross-study comparable; ELISA-based ephrin-A5 competition
EphA4 Receptor Tyrosine Kinase Small Molecule Inhibitor

Lipophilicity Enhancement by 4-Chloro Substitution

The 4-chloro substituent significantly increases the calculated lipophilicity of 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid compared to its non-chlorinated 4-substituted analog. The target compound has a computed logP of 3.44570 , whereas 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (CAS 15898-26-7) has a logP of 2.7923 [1].

Lipophilicity Shift
Head-to-head
ΔlogP = 0.65
Target logP: 3.45
Non-Cl analog logP: 2.79
4-Cl substitution may influence permeability context
Computed via XLogP3; requires experimental validation
Lipophilicity ADME Drug-likeness

Cellular Selectivity: EphA4 vs. EphA2

4-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid inhibits ephrin-A5-induced EphA4 tyrosine phosphorylation in HEK293AD cells with an IC50 of 310 nM [1]. While the compound also targets the closely related EphA2 receptor, published data indicate that within the 2,5-dimethylpyrrolyl benzoic acid class, the two isomeric compounds selectively inhibit EphA4 and EphA2 over other Eph receptors, and do not affect cell viability or the phosphorylation of other receptor tyrosine kinases at inhibitory concentrations [2].

Cellular Selectivity
Class-level
Cellular IC50 310 nM
EphA4 tyrosine phosphorylation in HEK293AD cells
Supports functional inhibition in a cellular context
Class-level selectivity over other Eph receptors reported
Selectivity EphA2 Functional Assay

Acute Oral Toxicity in Mice

The acute oral toxicity of 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid has been quantified, with a reported LD50 of 1130 mg/kg in mice . Comparative toxicity data for the non-chlorinated analogs are not publicly available in the same standardized format, but this value provides a baseline for risk assessment in early-stage research.

Acute Oral Toxicity
Data to verify
LD50 1130 mg/kg
Oral, mouse model
Informs in vivo study design and handling review
No direct comparative data for close analogs available
Toxicity Safety LD50

Commercial Availability & Pricing

4-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is commercially available from multiple vendors at varying scales and price points. For example, a 1 g quantity is listed at $77 from Hit2Lead , while bulk quantities are available upon request from other suppliers. This contrasts with the non-chlorinated analog 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, which may have different availability and pricing structures, though direct price comparisons are vendor-dependent.

Procurement Baseline
Context-dependent
~$77/g (1 g scale)
Multi-vendor availability
Supports procurement planning for research studies
Pricing is vendor-dependent and subject to change
Procurement Pricing Supply

4-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid – Research & Procurement Applications


EphA4 Antagonism in Cancer and Neurobiology

Given its high-affinity EphA4 inhibition (IC50 = 12 nM) [1] and confirmed cellular activity (IC50 = 310 nM) [2], this compound is ideally suited for studies investigating EphA4 signaling in cancer progression (e.g., pancreatic cancer models) [3] and neurological disorders (e.g., axon guidance and growth cone collapse) [4]. It serves as a potent chemical probe to dissect EphA4-specific pathways, with selectivity over other Eph receptors established at the class level [4].

SAR Studies and Lead Optimization

The presence of the 4-chloro substituent, which enhances lipophilicity (logP = 3.44570) and binding affinity compared to non-chlorinated analogs [5], makes this compound a valuable starting point for SAR campaigns. Researchers can use it as a reference to explore the effects of further substitutions on the benzoic acid or pyrrole rings to modulate potency, selectivity, and ADME properties.

In Vivo Efficacy Studies in Mouse Models

With an established oral LD50 of 1130 mg/kg in mice , this compound can be advanced into in vivo efficacy studies with a defined safety margin. Previous studies have demonstrated that a related 2,5-dimethylpyrrolyl benzoic acid derivative suppresses pancreatic cancer growth in orthotopic mouse models [3], supporting the translational potential of this scaffold.

Chemical Biology Tool Compound Procurement

For laboratories requiring a validated, commercially available EphA4 inhibitor with documented purity (≥95%) and room-temperature stability , this compound represents a reliable procurement choice. Its availability from multiple vendors in quantities ranging from milligrams to grams facilitates both small-scale screening and larger-scale in vivo experiments.

Application
Selection Property
Validation Focus
EphA4 signaling studies in cancer and neurobiology
EphA4 pathway inhibition study fit
Cellular and in vitro target engagement endpoints
SAR and lead optimization campaigns
4-Chloro scaffold with reported affinity context
Physicochemical and potency profiling endpoints
In vivo model-response studies in mice
Defined LD50 baseline for study design
Model-response endpoint monitoring and tolerability
Chemical biology tool compound procurement
Commercially available solid, room-temp stable
Lot-specific purity and supplier documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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